molecular formula C19H23N3O2 B8531782 Imidazo[1,2-a]pyridine,7-[2-(3,3-diethoxypropyl)-4-pyridinyl]-

Imidazo[1,2-a]pyridine,7-[2-(3,3-diethoxypropyl)-4-pyridinyl]-

Cat. No. B8531782
M. Wt: 325.4 g/mol
InChI Key: VDWBVIBDTMIQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,2-a]pyridine,7-[2-(3,3-diethoxypropyl)-4-pyridinyl]- is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Imidazo[1,2-a]pyridine,7-[2-(3,3-diethoxypropyl)-4-pyridinyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[1,2-a]pyridine,7-[2-(3,3-diethoxypropyl)-4-pyridinyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

7-[2-(3,3-diethoxypropyl)pyridin-4-yl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C19H23N3O2/c1-3-23-19(24-4-2)6-5-17-13-15(7-9-20-17)16-8-11-22-12-10-21-18(22)14-16/h7-14,19H,3-6H2,1-2H3

InChI Key

VDWBVIBDTMIQJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCC1=NC=CC(=C1)C2=CC3=NC=CN3C=C2)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a round bottomed flask, add 9-BBN (0.5 M in THF, 42.2 mL, 2 equiv.) under nitrogen. Add acrolein diethyl acetal (3.4 mL, 2.1 equiv.) via syringe and stir at room temperature overnight. In a separate flask on the second day, combine 7-(2-chloro-pyridin-4-yl)-imidazo[1,2-a]pyridine (2.42 g, 11 mmol), potassium phosphate (4.47 g, 2 equiv.), S-Phos (0.54 g, 12.5 mol %), dioxane (90 mL), and water (45 mL). De-gas with nitrogen then add palladium (II) acetate (0.118 g, 5 mol %) under nitrogen. To this solution add the material from the first flask via canula. Heat the reaction at 80° C. for 5.5 hours. Concentrate to dryness. Slurry in DCM then filter to remove insoluble material. Wash with DCM. Concentrate filtrate and purify by silica plug (1:1 Hexanes:Ethyl Acetate→Ethyl Acetate→5% Methanol:DCM→10% Methanol:DCM) to give a residue (4.15 g, >100%) which is used as is for the next step. MS (ES), m/z 326 (M+1).
Name
Quantity
42.2 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Quantity
2.42 g
Type
reactant
Reaction Step Three
Name
potassium phosphate
Quantity
4.47 g
Type
reactant
Reaction Step Four
Quantity
0.54 g
Type
reactant
Reaction Step Five
Name
Quantity
45 mL
Type
solvent
Reaction Step Six
Quantity
90 mL
Type
solvent
Reaction Step Seven
Yield
100%

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